N,N,4-trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N,4-Trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a trisubstituted pyrimidine derivative featuring:
- A pyrimidine core with methyl groups at the N,N, and 4-positions.
- A piperazine linker substituted with a 3-methylpyrazine moiety at the 6-position of the pyrimidine ring.
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-11-14(20-16(19-12)21(3)4)22-7-9-23(10-8-22)15-13(2)17-5-6-18-15/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIQAFJWOYICDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,4-trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a pyrimidine core and a piperazine ring substituted with a pyrazinyl group. Its molecular formula is with a molecular weight of approximately 319.428 g/mol. The presence of nitrogen-containing heterocycles in its structure suggests potential interactions with various biological targets, which are crucial for its pharmacological effects.
Although specific mechanisms for this compound have not been fully elucidated, compounds with similar structures often exhibit diverse biological activities. These include:
- Antitumor Activity : Pyrimidine derivatives are known for their role as antitumor agents. Research indicates that modifications in the pyrimidine structure can enhance antineoplastic properties.
- Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of various kinases, which play essential roles in cell signaling pathways related to cancer progression.
In Silico Studies
Recent studies have utilized in silico techniques to predict the biological activity of compounds similar to this compound. For instance, virtual screening using tools like SuperPred and SwissADME has been employed to assess the pharmacokinetic properties and potential bioactivity of nitrogen-containing heterocycles. Findings suggest that compounds within this class may exhibit significant antineoplastic and antibacterial activities while maintaining low toxicity profiles .
Case Studies and Research Findings
- Anticancer Properties : A study focused on pyrimidine derivatives demonstrated that certain modifications can lead to enhanced cytotoxicity against various cancer cell lines. The compound's structural characteristics allow it to interact with specific cellular targets involved in tumor growth regulation .
- Antibacterial Activity : Another research initiative explored the antibacterial effects of similar compounds, indicating that modifications in the piperazine moiety can improve efficacy against resistant bacterial strains.
- Pharmacokinetic Profiling : Studies employing ADME (Absorption, Distribution, Metabolism, Excretion) analysis revealed favorable profiles for compounds like this compound, suggesting good bioavailability and metabolic stability .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations
Methyl groups at the N,N, and 4-positions likely enhance metabolic stability relative to bulkier substituents (e.g., ethyl or butyl), as seen in and .
Piperazine Linker Modifications :
- Piperazine rings substituted with heteroaromatics (e.g., pyrazine, pyridine) are common in antimalarials and kinase inhibitors, suggesting the target compound’s piperazine-pyrazine unit could be critical for activity .
- Unsubstituted piperazines (e.g., N-butyl analog in ) are less target-specific but more synthetically versatile .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
